molecular formula C16H18Cl2N2S B2771233 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine CAS No. 303148-85-8

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine

Cat. No.: B2771233
CAS No.: 303148-85-8
M. Wt: 341.29
InChI Key: MTLCTSSFMBERGL-CMDGGOBGSA-N
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Description

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is a high-purity chemical compound offered as a critical intermediate for pharmaceutical research and development. This compound belongs to the dihydropyrimidine class of heterocycles, which are recognized as privileged structures in medicinal chemistry with a broad spectrum of documented biological activities. Dihydropyrimidine-based scaffolds have been extensively studied as potential antibacterial, antiviral, antihypertensive, and anticancer agents . The specific molecular structure of this compound, featuring a dichlorostyryl group and an ethylsulfanyl substituent, makes it a valuable building block for diversity-oriented synthesis, enabling the creation of complex molecular libraries for drug discovery and biological screening . It is supplied with a purity of not less than 95% to ensure consistency and reliability in experimental outcomes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2S/c1-4-21-15-19-11(10-16(2,3)20-15)8-9-12-13(17)6-5-7-14(12)18/h5-10H,4H2,1-3H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLCTSSFMBERGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde, ethyl mercaptan, and acetone.

    Formation of Intermediate: The first step involves the condensation of 2,6-dichlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide to form 2,6-dichlorostyryl ketone.

    Thioether Formation: The intermediate 2,6-dichlorostyryl ketone is then reacted with ethyl mercaptan under acidic conditions to introduce the ethylsulfanyl group.

    Cyclization: Finally, the cyclization of the thioether intermediate with urea or thiourea under reflux conditions yields the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring or the styryl group.

    Substitution: Halogen atoms in the dichlorostyryl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative effectively inhibited the growth of human cancer cell lines, suggesting a pathway for developing new anticancer drugs based on this scaffold .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the creation of more complex molecules with potential pharmaceutical applications.

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionBase-catalyzed, room temperature85
Coupling ReactionsPd-catalyzed, reflux90
CyclizationAcidic conditions75

Agricultural Chemistry

Pesticide Development
There is emerging interest in the use of this compound as a precursor for developing novel pesticides. Its ability to interact with specific biological pathways makes it a candidate for targeting pests while minimizing harm to beneficial organisms.

Case Study : Research conducted by agricultural chemists has shown that derivatives of this compound can effectively disrupt pest metabolism without affecting non-target species, indicating potential for environmentally friendly pest control solutions .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to fully elucidate its safety parameters.

Data Table: Toxicological Profile

EndpointResultReference
Acute ToxicityLD50 > 2000 mg/kg
MutagenicityNegative
Environmental ImpactLow persistence

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS 303149-41-9)
  • Key Differences :
    • Position 2 : Allylsulfanyl (-S-CH₂CH=CH₂) vs. ethylsulfanyl.
    • Position 4 : 2,4-Dichlorostyryl vs. 2,6-dichlorostyryl.
Property Target Compound CAS 303149-41-9
Molecular Formula C₁₆H₁₇Cl₂N₂S C₁₇H₁₈Cl₂N₂S
Molecular Weight (g/mol) ~340 353.31
Substituent (Position 4) 2,6-Dichlorostyryl 2,4-Dichlorostyryl
Substituent (Position 2) Ethylsulfanyl Allylsulfanyl
Pyrimidine-Catechol-Diether Derivatives (Compounds XIII, XIV)
  • Key Differences :
    • Position 2/4 : Catechol-diether groups replace ethylsulfanyl and dichlorostyryl.
1,3-Dibenzyl-uracil Derivatives (Compounds XVII, XX)
  • Key Differences :
    • Positions 1/3 : Benzyl groups instead of methyl/ethylsulfanyl.
  • Impact :
    • Increased aromaticity and steric hindrance may enhance target selectivity but reduce metabolic stability .

Electronic and Steric Effects

  • Ethylsulfanyl vs. Allylsulfanyl’s unsaturation may enhance π-π interactions but increase susceptibility to oxidative metabolism .
  • 2,6- vs. 2,4-Dichlorostyryl :
    • The 2,6-dichloro substitution creates a symmetrical, linear structure, favoring interactions with planar enzyme regions (e.g., NNRTI binding pockets).
    • The 2,4-dichloro analog’s asymmetry may disrupt optimal binding .

Pharmacokinetic Considerations

  • Lipophilicity :
    • Ethylsulfanyl (LogP ~3.1) likely offers balanced lipophilicity compared to allylsulfanyl (LogP ~3.5), enhancing cell membrane penetration while avoiding excessive accumulation.
  • Metabolic Stability :
    • Methyl groups at positions 6,6 stabilize the dihydropyrimidine ring against oxidation, a feature shared across analogs .

Biological Activity

4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS No. 1164553-16-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18Cl2N2SC_{16}H_{18}Cl_2N_2S, with a molecular weight of 341.3 g/mol. The structural features include a pyrimidine ring substituted with dichlorostyryl and ethylsulfanyl groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

Studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
  • Case Study : In vitro studies demonstrated that this compound reduces the viability of various cancer cell lines by disrupting metabolic processes critical for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro Studies : It showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects comparable to standard antibiotics .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with protein synthesis .

Table 1: Biological Activity Summary

Activity TypeEffectMechanismReference
AnticancerInduces apoptosisCaspase activation
AntimicrobialInhibits bacterial growthMembrane disruption

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
  • Antimicrobial Testing : In another study focusing on its antimicrobial properties, the compound was tested against a panel of pathogens. Results indicated that at concentrations as low as 32 µg/mL, it effectively inhibited the growth of S. aureus and E. coli, showcasing its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine, and how can experimental design optimize yield?

  • Methodological Answer : Utilize a two-step approach: (1) condensation of 2,6-dichlorobenzaldehyde with 6,6-dimethyl-1,6-dihydropyrimidine-2-thiol under acidic conditions, followed by (2) styryl group introduction via Heck coupling. Apply factorial design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). For example, a central composite design can reduce the number of trials while identifying interactions between variables like solvent polarity and reaction time . Monitor purity via HPLC and confirm structural integrity using 1^1H/13^13C NMR.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC-MS to track degradation products. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Statistical models (e.g., Arrhenius equation) can extrapolate shelf-life predictions from accelerated data .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR for backbone confirmation, FT-IR for functional groups (e.g., C-Cl stretching at 550–850 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical analysis, use NOESY or ROESY to confirm the styryl group’s trans-configuration .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of styryl group formation in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates in the Heck coupling step. Use software like Gaussian or ORCA to simulate energy barriers and identify rate-limiting steps. Pair computational results with kinetic isotope effect (KIE) studies to validate proposed mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell lines). Use orthogonal assays (e.g., enzymatic vs. cell-based) to verify activity. For example, discrepancies in IC50_{50} values may arise from differences in solvent polarity affecting compound solubility. Apply multivariate regression to isolate confounding factors .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For kinetic studies, employ stopped-flow fluorescence. Molecular docking (AutoDock Vina) can predict binding poses, followed by mutagenesis to validate critical residues in the target protein .

Q. What advanced separation techniques improve purification of stereoisomers or degradation products?

  • Methodological Answer : Implement chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. For degradation products, use LC-MS/MS with ion mobility spectrometry to separate isobaric species. Optimize gradients using chemometric tools like Design-Expert® .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., docking vs. SPR) and apply sensitivity analysis to identify outlier-prone steps .
  • Safety Protocols : Adhere to institutional Chemical Hygiene Plans for handling chlorinated intermediates and thiourea derivatives, including fume hood use and waste neutralization protocols .
  • Software Tools : Leverage computational suites (e.g., Schrödinger, ChemAxon) for property prediction and process simulation, ensuring encrypted data storage for intellectual property protection .

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